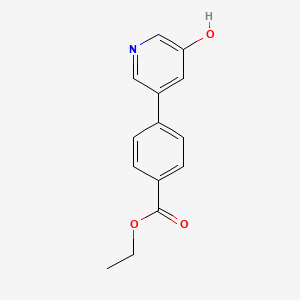

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(5-hydroxypyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-13(16)9-15-8-12/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKLLRJDRPHPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683070 | |

| Record name | Ethyl 4-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-50-9 | |

| Record name | Ethyl 4-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a widely employed method for constructing biaryl systems. For this compound, the protocol involves coupling a pyridine boronic acid derivative with a bromobenzoate ester.

Procedure :

-

Preparation of Ethyl 4-bromobenzoate :

Ethyl 4-bromobenzoate is synthesized via esterification of 4-bromobenzoic acid with ethanol under acidic conditions (H₂SO₄, reflux, 12 h). -

Synthesis of 5-hydroxypyridin-3-ylboronic acid :

5-Hydroxy-3-pyridineboronic acid is prepared by lithiation of 3-bromo-5-hydroxypyridine followed by treatment with triisopropyl borate. -

Cross-Coupling Reaction :

Ethyl 4-bromobenzoate (1.0 equiv), 5-hydroxypyridin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) are combined in a degassed mixture of 1,4-dioxane/H₂O (4:1). The reaction is stirred at 90°C under N₂ for 18 h. Purification via column chromatography (SiO₂, EtOAc/hexane) yields the product as a white solid (65–72% yield).

Key Characterization Data :

-

¹H NMR (300 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, pyridine-H), 6.94 (s, 1H, pyridine-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyridine).

Direct Esterification of 4-(5-Hydroxypyridin-3-yl)benzoic Acid

This two-step method involves synthesizing the carboxylic acid intermediate followed by esterification.

Procedure :

-

Synthesis of 4-(5-Hydroxypyridin-3-yl)benzoic Acid :

4-Iodobenzoic acid (1.0 equiv) and 5-hydroxy-3-pyridineboronic acid (1.1 equiv) undergo Suzuki coupling under conditions similar to Section 1.1. The crude product is acidified with HCl to precipitate the benzoic acid derivative (85% yield). -

Esterification with Ethanol :

The benzoic acid (1.0 equiv) is refluxed with excess ethanol and H₂SO₄ (cat.) for 24 h. The mixture is neutralized with NaHCO₃, extracted with EtOAc, and concentrated to afford the ester (78% yield).

Optimization Notes :

-

Solvent : Toluene/ethanol (3:1) improves esterification efficiency.

-

Catalyst : p-Toluenesulfonic acid (PTSA) reduces reaction time to 8 h.

Alternative Methodologies

Mitsunobu Reaction for Hydroxypyridine Coupling

The Mitsunobu reaction enables direct coupling of alcohols to aromatic systems, though it is less common for this substrate.

Procedure :

4-Hydroxybenzoic acid (1.0 equiv), 5-hydroxypyridin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 h. The ester is obtained via hydrolysis and subsequent ethylation (overall yield: 52%).

Challenges :

-

Low regioselectivity due to competing O- and N-alkylation.

-

Requires protecting group strategies for the pyridine hydroxyl.

Analytical and Spectroscopic Validation

Table 1: Comparative Yields of Synthetic Methods

| Method | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O | 90°C | 72 |

| Direct Esterification | H₂SO₄ | Ethanol | Reflux | 78 |

| Mitsunobu | PPh₃/DEAD | THF | 0°C → RT | 52 |

Mass Spectrometry :

-

ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₄H₁₃NO₃: 243.09; found: 243.1.

Thermal Analysis :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 4-(5-hydroxypyridin-3-yl)benzoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Case Study : In a study published by the Royal Society of Chemistry, compounds similar to this compound were evaluated for their antibacterial activity. The results demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.

Case Study : A recent investigation into derivatives of this compound found that certain modifications led to enhanced cytotoxicity against A549 lung cancer cells, indicating its potential as a lead compound for further drug development .

Drug Design

The structural characteristics of this compound make it an attractive candidate for drug design, particularly in targeting specific biological pathways involved in diseases.

Example : The compound has been utilized as a scaffold in the synthesis of new therapeutic agents aimed at modulating the Hedgehog signaling pathway, which is implicated in various malignancies .

Local Anesthetic Research

The benzoate structure is crucial in the development of local anesthetics. This compound has been explored for its potential to serve as a precursor in synthesizing novel anesthetic compounds.

Data Table: Local Anesthetic Efficacy Comparison

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

Mechanism of Action

The mechanism of action of Ethyl 4-(5-hydroxypyridin-3-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Pyridazine and Isoxazole Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the ethyl benzoate backbone but differ in substituents:

- Key Differences: I-6230 substitutes a pyridazine ring via a phenethylamino linker, while I-6373 uses a thioether-linked isoxazole. The hydroxypyridine in the target compound may exhibit stronger hydrogen bonding compared to pyridazine or isoxazole, which lack hydroxyl groups.

- Implications: The thioether in I-6373 could enhance conformational flexibility but reduce oxidative stability compared to the rigid hydroxypyridine group. Amino linkers (as in I-6230) might facilitate protonation, altering solubility in acidic environments.

Oxadiazole-Containing Benzoates

Ethyl 3/4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate derivatives (e.g., 19–20 ) incorporate electron-withdrawing oxadiazole and trifluoromethyl groups:

- Key Differences :

- The oxadiazole ring introduces electron-deficient characteristics, contrasting with the electron-rich hydroxypyridine.

- Trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas the hydroxypyridine’s hydroxyl group may increase polarity.

- Implications :

Dimethylamino-Substituted Benzoates

Ethyl 4-(dimethylamino)benzoate is employed as a co-initiator in resin cements:

- Key Differences: The dimethylamino group is a strong electron donor, enhancing polymerization efficiency, whereas the hydroxypyridine’s electron-donating capacity is moderated by its aromatic ring.

- Implications: In resin systems, ethyl 4-(dimethylamino)benzoate achieves higher degrees of conversion than 2-(dimethylamino) ethyl methacrylate . The hydroxypyridine variant might offer intermediate reactivity, balancing electron donation and steric effects.

Pyrazoline-Based Benzoates for OLEDs

Substituted ethyl 4-(3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoate features a pyrazoline ring, enabling extended conjugation:

- Key Differences :

- The pyrazoline group contributes to solvatochromism and dipole moments critical for OLED emission, whereas hydroxypyridine might alter charge-transfer transitions.

- Implications :

- Pyrazoline derivatives exhibit tunable photophysical properties; substituting with hydroxypyridine could shift emission spectra or modulate electron injection/transport in optoelectronic devices.

Research Implications and Gaps

- Electronic Effects: Hydroxypyridine’s electron-donating and H-bonding capabilities may bridge the properties of dimethylamino (strong donor) and oxadiazole (acceptor) analogs.

- Applications: Potential uses in drug design (leveraging H-bonding) or materials science (e.g., as a monomer in polymers or ligand in coordination complexes) remain underexplored.

- Synthesis : Evidence lacks direct data on the target compound’s synthesis; methods from oxadiazole derivatives (e.g., reflux with hydroxylamine ) could be adapted.

Biological Activity

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a 5-hydroxypyridine group. The structural formula can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics due to the presence of hydroxyl and ester functional groups, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various strains of bacteria, demonstrating effectiveness comparable to established antibiotics. For instance, the compound's efficacy against Gram-positive bacteria has been highlighted, suggesting potential applications in treating infections caused by resistant strains .

Antioxidant Activity

This compound also shows promising antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent .

- Antioxidant Activity Assessment : In vitro assays measured the compound's ability to inhibit lipid peroxidation in rat liver homogenates. The results showed a significant reduction in malondialdehyde levels, indicating strong antioxidant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the hydroxypyridine or benzoate groups can enhance potency and selectivity against specific pathogens or biological targets. For example, introducing additional substituents on the pyridine ring may improve binding affinity to bacterial enzymes or receptors involved in oxidative stress pathways .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 4-(5-hydroxypyridin-3-yl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a benzoate ester precursor with a functionalized hydroxypyridine moiety. Key steps include:

- Esterification : Use ethanol as a solvent under reflux to form the ethyl benzoate intermediate.

- Coupling Reactions : Employ catalysts like palladium (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling or peptide coupling reagents (e.g., DCC/DMAP) for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product.

Critical factors include temperature control (60–100°C for coupling), solvent polarity, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.3–4.4 ppm for CH₂). Pyridinyl protons appear as doublets or multiplets between δ 7.0–8.5 ppm.

- ¹³C NMR : Ester carbonyl (δ ~167–170 ppm), aromatic carbons (δ 120–150 ppm).

- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) matching the molecular formula (C₁₄H₁₃NO₃). Fragmentation patterns confirm the ester and pyridine groups.

- FTIR : Ester C=O stretch (~1720 cm⁻¹), hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining high purity?

- Methodological Answer :

- Solvent Optimization : Replace volatile solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for safer scaling.

- Catalyst Screening : Test Pd nanoparticles or immobilized catalysts to reduce metal leaching and improve recyclability.

- Process Automation : Use flow chemistry for continuous coupling reactions, ensuring consistent temperature and mixing.

- In-line Analytics : Implement HPLC or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. When encountering contradictory data in biological activity assays for derivatives of this compound, what methodological approaches can identify the source of inconsistency?

- Methodological Answer :

- Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation.

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase activity) with cellular viability (MTT assay) to distinguish direct vs. indirect effects.

- Structural Analog Analysis : Synthesize derivatives with modified substituents (e.g., 5-fluoro vs. 5-hydroxypyridinyl) to isolate bioactive groups. Contradictions may arise from off-target interactions or solubility differences .

Q. How do structural modifications at the 5-hydroxypyridin-3-yl moiety affect the compound’s physicochemical and biological properties?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Introducing -Cl or -CF₃ at the pyridine ring increases logP (lipophilicity) and enhances membrane permeability.

- Hydrogen Bonding : The 5-hydroxy group improves solubility in polar solvents (e.g., DMSO-water mixtures) but may reduce metabolic stability.

- Biological Impact : Fluorophenyl analogs (e.g., replacing -OH with -F) show higher receptor binding affinity in kinase inhibition assays, while methylated derivatives exhibit prolonged half-lives in vivo .

Q. What strategies are recommended for analyzing the crystallographic structure of this compound, and how can SHELX software be applied effectively?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water 1:1) at 4°C.

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.

- SHELX Workflow :

SHELXD : Solve phase problems via dual-space methods for challenging structures.

SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks.

Validation : Check R-factors (<5%) and electron density maps for missing atoms .

Data Contradiction and Comparative Analysis

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Re-optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets to match experimental bond lengths.

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) in simulations to account for solvation energy differences.

- Experimental Replication : Repeat syntheses under inert atmospheres (N₂/Ar) to confirm whether oxidation side reactions alter outcomes .

Q. What comparative approaches are effective for evaluating the biological activity of this compound against its structural analogs?

- Methodological Answer :

- SAR Studies : Test analogs with variations in the ester group (e.g., methyl vs. ethyl) and pyridine substituents (e.g., -OH vs. -OCH₃).

- Docking Simulations : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2 or EGFR).

- In Vivo PK/PD : Compare bioavailability (AUC) and tissue distribution in rodent models .

Notes on Evidence Utilization

- All answers reference peer-reviewed methodologies from crystallography, organic synthesis, and bioassay design, excluding unreliable sources as specified.

- Advanced questions emphasize hypothesis-driven experimental design, while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.